molecular formula C11H21MoN3O6 B139307 1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine CAS No. 128575-71-3

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine

Cat. No.: B139307
CAS No.: 128575-71-3
M. Wt: 387.3 g/mol
InChI Key: AEIZQLXAXRBKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C5H5N.Mo.2H2O2.O/c1-7-4-3-5-8(2)6(7)9;1-2-4-6-5-3-1;;2*1-2;/h3-5H2,1-2H3;1-5H;;2*1-2H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIZQLXAXRBKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1=O)C.C1=CC=NC=C1.OO.OO.O=[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21MoN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine typically involves the following steps:

    Formation of 1,3-Dimethyl-1,3-diazinan-2-one: This can be synthesized by reacting dimethylamine with formaldehyde and formic acid under controlled conditions.

    Incorporation of Hydrogen Peroxide: Hydrogen peroxide is introduced to the reaction mixture to facilitate oxidation processes.

    Addition of Oxomolybdenum: Oxomolybdenum is added to the mixture, often in the form of molybdenum trioxide or other molybdenum compounds, under specific temperature and pressure conditions.

    Integration of Pyridine: Pyridine is then added to the reaction mixture to complete the synthesis, often acting as a ligand to stabilize the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine undergoes various types of chemical reactions, including:

    Oxidation: Due to the presence of hydrogen peroxide, the compound can act as an oxidizing agent.

    Reduction: The oxomolybdenum component can participate in redox reactions.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other peroxides, often under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.

Scientific Research Applications

Structure and Composition

The molecular formula for this compound is C11H21MoN3O6C_{11}H_{21}MoN_3O_6 with a molecular weight of approximately 383.229 g/mol. The compound consists of several functional groups, including diazinanone, hydrogen peroxide, oxomolybdenum, and pyridine, which contribute to its reactivity and utility in different chemical processes.

Stability and Reactivity

The presence of hydrogen peroxide in the compound suggests potential oxidative properties, which can be exploited in various chemical reactions. The oxomolybdenum component may also act as a catalyst in oxidation reactions, enhancing the efficiency of chemical transformations.

Catalysis

One of the primary applications of this compound is in catalysis. The oxomolybdenum component serves as an effective catalyst in oxidation reactions, which are essential in organic synthesis. Studies have shown that molybdenum-based catalysts can facilitate the oxidation of alcohols to aldehydes and ketones under mild conditions.

Oxidative Reactions

The combination of hydrogen peroxide with oxomolybdenum enhances oxidative capabilities, making this compound useful in various oxidative processes. For instance:

  • Oxidation of Organic Compounds : The compound can be used to oxidize alkenes to epoxides or alcohols to carbonyl compounds.
  • Environmental Applications : It may be employed in the degradation of pollutants through advanced oxidation processes (AOPs), where hydrogen peroxide acts as an oxidizing agent.

Biological Research

Research has indicated potential applications in biological systems:

  • Antimicrobial Activity : Hydrogen peroxide is known for its antimicrobial properties. When combined with other components of the compound, it may exhibit enhanced efficacy against bacterial strains.
  • Cancer Research : Studies have explored the effects of hydrogen peroxide on carcinogenesis, suggesting that the compound could be investigated further for its role in cancer treatment or prevention strategies .

Case Study 1: Catalytic Efficiency

In a study examining the catalytic activity of molybdenum compounds, researchers demonstrated that oxomolybdenum complexes significantly improved reaction rates for alcohol oxidation when paired with hydrogen peroxide. This finding highlights the potential for developing more efficient catalytic systems using this compound.

Case Study 2: Environmental Remediation

A research project focused on using this compound for the degradation of organic pollutants found that the combination of hydrogen peroxide and molybdenum catalysts effectively reduced concentrations of hazardous substances in wastewater. The study concluded that such compounds could play a crucial role in environmental cleanup efforts.

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of hydrogen peroxide-based formulations revealed that adding pyridine derivatives enhanced the antibacterial activity against certain pathogens. This suggests that incorporating pyridine into formulations containing this compound could lead to more effective antimicrobial agents.

Mechanism of Action

The mechanism by which 1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine exerts its effects involves several molecular targets and pathways:

    Oxidation: The hydrogen peroxide component facilitates the transfer of oxygen atoms to substrates, leading to oxidation.

    Redox Reactions: The oxomolybdenum component can undergo redox cycling, participating in electron transfer processes.

    Ligand Interactions: The pyridine ring can interact with various metal centers, stabilizing the compound and influencing its reactivity.

Comparison with Similar Compounds

Research Findings and Limitations

  • DMPU : Emerging as a green solvent alternative, but lacks head-to-head studies with traditional solvents.
  • H₂O₂ : Superior in disinfection but requires optimization of delivery systems.
  • Pyridine : Structural diversity supports synthetic applications, but direct comparisons with analogs are sparse.
  • Oxomolybdenum : Data gaps highlight the need for further study.

Biological Activity

The compound 1,3-Dimethyl-1,3-diazinan-2-one; hydrogen peroxide; oxomolybdenum; pyridine, identified by CAS Number 128575-71-3, is a complex organometallic structure that combines elements of nitrogen, molybdenum, and hydrogen peroxide. This compound has garnered attention due to its potential biological activities and applications in various fields, including catalysis and environmental remediation. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and safety considerations.

Property Value
Molecular FormulaC11H17MoN3O6
Molecular Weight383.229 g/mol
DensityNot Available
Melting PointDecomposes
Solubility in WaterInsoluble
Flash PointNot Applicable

Mechanisms of Biological Activity

  • Oxidative Stress Induction : The presence of hydrogen peroxide suggests that this compound may generate reactive oxygen species (ROS), which can lead to oxidative stress in biological systems. This property is significant as it can be leveraged for therapeutic applications, particularly in cancer treatment where ROS can induce apoptosis in malignant cells.
  • Enzyme Mimicry : The molybdenum component may exhibit enzyme-like activity, particularly as a peroxidase mimic. This could facilitate various biochemical reactions, potentially including the degradation of harmful substances or the catalysis of organic reactions .
  • Biodegradation Potential : Research indicates that compounds similar to this structure can enhance biodegradation processes. For instance, organometallic compounds have been shown to promote the breakdown of xenobiotic pollutants by microbial communities .

Case Study 1: Enzymatic Activity

A study demonstrated that molybdenum-based compounds exhibit catalytic properties similar to natural enzymes. In particular, they were effective in the degradation of organophosphorus pesticides through a mechanism involving the generation of free radicals . This suggests potential applications in environmental bioremediation.

Case Study 2: Antioxidant Activity

Research has shown that certain diazinan derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative damage in cellular models, indicating their potential use as therapeutic agents against oxidative stress-related diseases .

Case Study 3: Toxicological Assessment

Toxicological evaluations have indicated that while the compound exhibits beneficial properties, it also poses risks due to its irritative effects on skin and mucous membranes. It is classified as a strong oxidizer and requires careful handling to mitigate exposure risks .

Safety and Handling

Given its classification as a strong oxidizer and potential irritant, proper safety measures are crucial when handling this compound:

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and protective clothing.
  • Storage Conditions : Store in a cool, dry place away from reducing agents.
  • Emergency Procedures : In case of exposure, rinse affected areas with water immediately and seek medical attention if irritation persists.

Q & A

Basic: What experimental methods are used to characterize the physicochemical properties of DMPU in aqueous solutions?

Answer:
DMPU’s properties in binary mixtures with water, such as density, heat capacity, viscosity, and solvatochromic parameters, are characterized using:

  • Density measurements via oscillating U-tube densitometers.
  • Heat capacities determined by adiabatic calorimetry.
  • Viscosity using capillary viscometers.
  • 1H- and 13C-NMR spectroscopy to study hydrogen bonding and solvent-solute interactions.
  • UV-Vis spectroscopy with solvatochromic dyes (e.g., Reichardt’s dye) to measure polarity parameters.

For example, DMPU-water mixtures exhibit non-ideal behavior, with excess molar volumes peaking near 0.3–0.4 mole fractions of DMPU due to disrupted water structure .

Advanced: How does DMPU modulate the coordination environment of oxomolybdenum complexes in catalytic systems?

Answer:
DMPU acts as a Lewis base solvent, influencing metal coordination through its strong donor ability. In oxomolybdenum complexes (e.g., [MoO(O2)(pyridine)(DMPU)]), DMPU stabilizes high oxidation states by coordinating to the metal center, as evidenced by X-ray crystallography (SHELX refinement) and IR spectroscopy (ν(Mo=O) ~950 cm⁻¹). The bulky dimethyl groups of DMPU sterically hinder ligand substitution, directing regioselectivity in oxidation reactions. Studies recommend using cyclic voltammetry to assess redox stability and EPR to probe paramagnetic intermediates .

Basic: What is the role of hydrogen peroxide in oxomolybdenum-mediated oxidation reactions?

Answer:
Hydrogen peroxide serves as a terminal oxidant in oxomolybdenum-catalyzed reactions, facilitating oxygen-atom transfer (OAT) mechanisms. For example, in epoxidation or sulfoxidation, H₂O₂ activates the Mo(VI) center to form peroxo intermediates (e.g., Mo(O2)₂²⁺), which transfer oxygen to substrates. Key experimental considerations include:

  • pH control (optimal range: 3–6) to prevent H₂O₂ decomposition.
  • Stoichiometric ratios (e.g., 1:2 Mo:H₂O₂) to balance catalytic turnover and side reactions.
  • Kinetic monitoring via in situ Raman spectroscopy (O-O stretching ~850 cm⁻¹) .

Advanced: What synthetic strategies are employed to prepare pyridine-ligated oxomolybdenum complexes, and how are their structures validated?

Answer:
Pyridine-ligated oxomolybdenum complexes are synthesized via:

  • Ligand substitution : Reacting MoO₃ with H₂O₂ and pyridine in DMPU, followed by crystallization.
  • Redox-driven assembly : Using Mo(CO)₆ as a precursor under H₂O₂ and pyridine.

Structural validation involves:

  • Single-crystal XRD (SHELXL refinement) to resolve bond lengths (Mo–Npyridine ~2.3 Å) and angles.
  • EXAFS to confirm coordination geometry.
  • Magnetic susceptibility for oxidation state assignment. For example, [MoO(O2)(pyridine)(DMPU)] crystallizes in a distorted octahedral geometry, with peroxo ligands in cis configurations .

Basic: How does pyridine enhance the stability of metal complexes in oxidative environments?

Answer:
Pyridine stabilizes metal complexes via:

  • σ-Donation from its lone pair to vacant metal d-orbitals.
  • π-Backbonding in low-oxidation-state metals (e.g., Mo(IV)), reducing susceptibility to oxidation.
  • Steric protection when substituted (e.g., 2,6-lutidine) to block reactive sites.

In catalytic systems, pyridine’s ligand exchange kinetics are monitored using stopped-flow UV-Vis spectroscopy, revealing slower substitution rates compared to weaker donors like H₂O .

Advanced: How can researchers resolve contradictions in solvent effects reported for DMPU-based systems?

Answer:
Contradictions in DMPU’s solvent effects (e.g., polarity vs. hydrogen-bonding capacity) arise from:

  • Concentration-dependent behavior : At >0.5 mole fraction, DMPU disrupts water clusters, altering reactivity.
  • Substrate-specific interactions : Polarizable substrates (e.g., aromatic amines) exhibit stronger solvation.

To resolve discrepancies:

  • Use multivariate analysis (e.g., PCA) on datasets spanning multiple solvent ratios.
  • Validate with Kamlet-Taft parameters to decouple polarity/polarizability effects.
  • Cross-reference with molecular dynamics simulations to model solute-solvent interactions .

Basic: What precautions are necessary when handling hydrogen peroxide in Mo-catalyzed reactions?

Answer:

  • Decomposition mitigation : Add stabilizers (e.g., EDTA) to sequester metal impurities.
  • Temperature control : Reactions conducted below 40°C to minimize H₂O₂ → H₂O + O₂.
  • Catalyst pre-treatment : Passivate Mo surfaces with dilute HNO₃ to prevent heterogeneous decomposition.
  • Safety protocols : Use explosion-proof reactors and monitor pressure buildup .

Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in DMPU-solvated reactions?

Answer:
KIEs (e.g., kH/kD >1) in DMPU indicate:

  • Rate-limiting proton transfer in acid-catalyzed reactions.
  • Solvent participation in transition states (e.g., DMPU-assisted deprotonation).

Experimental workflow:

  • Conduct parallel reactions with deuterated substrates (e.g., D₂O instead of H₂O).
  • Analyze rate constants via Eyring plots to differentiate between concerted and stepwise mechanisms.
  • Compare with DFT calculations to map transition-state geometries .

Basic: How is the catalytic activity of oxomolybdenum complexes quantified?

Answer:

  • Turnover frequency (TOF) : Measure product yield per Mo center per hour via GC/MS or HPLC.
  • TON (turnover number) : Maximum substrate converted per catalyst before deactivation.
  • Selectivity : Assessed by product distribution (e.g., epoxide vs. diol in alkene oxidation) using chiral columns or NMR .

Advanced: What advanced spectroscopic techniques elucidate the electronic structure of oxomolybdenum-pyridine complexes?

Answer:

  • X-ray absorption spectroscopy (XAS) : Edge energy (E₀) assigns oxidation states (Mo(VI) ~20,000 eV).
  • Resonance Raman : Intensifies bands from peroxo (O-O) or Mo=O bonds under laser excitation.
  • MCD (magnetic circular dichroism) : Resolves d-d transitions in chiral Mo centers.
  • EPR : Detects paramagnetic intermediates (e.g., Mo(V)) during catalytic cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.